molecular formula C17H17NO3 B2827015 Methyl 3-phenyl-2-(phenylformamido)propanoate CAS No. 74923-17-4

Methyl 3-phenyl-2-(phenylformamido)propanoate

Cat. No. B2827015
CAS RN: 74923-17-4
M. Wt: 283.327
InChI Key: BRQQPHKRRCUYLA-UHFFFAOYSA-N
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Description

“Methyl 3-phenyl-2-(phenylformamido)propanoate” is a phenylalanine derivative . It has a molecular formula of C17H17NO3 . The average mass of this compound is 283.327 and the mono-isotopic mass is 283.12084 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19) . The SMILES representation is O(C(=O)C(NC(=O)C1=CC=CC=C1)CC2=CC=CC=C2)C .

. More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthetic Approaches A range of derivatives of 3-(phenylsulfonimidoyl)propanoate, closely related to Methyl 3-phenyl-2-(phenylformamido)propanoate, have been synthesized. These derivatives exhibit intriguing conformational properties, indicating potential for diverse applications in chemical research. The successful strategies involve the use of mesitylsulfonyl hydroxylamine (MSH) and iminoiodane reagents for the imination of key sulfoxide compounds. Such methods and the conformational properties of the synthesized pseudo-dipeptides point towards the potential for this chemical to be utilized in various scientific applications (Tye & Skinner, 2002).

Cancer Therapy Applications The compound (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate (ND3) has been synthesized and identified as a novel nanosize drug candidate for cancer therapy. The in vitro and in silico evaluations, along with controlled release formulation, indicate its toxic effects on cancer cells, demonstrating its potential in therapeutic applications. The molecular docking analysis and DNA binding assays provide insights into the interaction mechanisms of this compound with DNA, highlighting its potential role in drug design and cancer therapy (Budama-Kilinc et al., 2020).

Structural and Phase Transformation Studies Studies on 2,6-disubstituted-N-phenylformamides, which are structurally similar to Methyl 3-phenyl-2-(phenylformamido)propanoate, have revealed that these compounds undergo phase transformations and exhibit unique crystal structures and thermal behaviors. The investigations into hydrogen bonding, chloro-methyl exchange, and weak interactions provide valuable information on the structural and thermal properties of these compounds, indicating their potential for diverse applications in materials science (Omondi et al., 2005).

DNA Binding Interactions Amide derivatives of dexibuprofen, including methyl-2-[2-(4-isobutylphenyl)propanamido]propanoate and others, have been synthesized and characterized. These compounds have been studied for their DNA binding interactions using experimental and theoretical techniques. The results indicate significant binding interactions with DNA, suggesting potential applications in biochemistry and pharmaceuticals (Arshad et al., 2017).

properties

IUPAC Name

methyl 2-benzamido-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQQPHKRRCUYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346193
Record name Methyl N-benzoylphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-phenyl-2-(phenylformamido)propanoate

CAS RN

74923-17-4
Record name Methyl N-benzoylphenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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